molecular formula C9H9ClN2O B1312538 6-chloro-N-cyclopropylnicotinamide CAS No. 585544-22-5

6-chloro-N-cyclopropylnicotinamide

Cat. No. B1312538
M. Wt: 196.63 g/mol
InChI Key: PMSOZHXVTCVGRS-UHFFFAOYSA-N
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Description

6-chloro-N-cyclopropylnicotinamide is a synthetic nicotinamide derivative. It has a molecular weight of 196.64 and its IUPAC name is 6-chloro-N-cyclopropylnicotinamide .


Molecular Structure Analysis

The InChI code for 6-chloro-N-cyclopropylnicotinamide is 1S/C9H9ClN2O/c10-8-4-1-6 (5-11-8)9 (13)12-7-2-3-7/h1,4-5,7H,2-3H2, (H,12,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-chloro-N-cyclopropylnicotinamide is a solid at room temperature . It has a predicted melting point of 133.04°C and a predicted boiling point of approximately 390.4°C at 760 mmHg . The compound has a density of approximately 1.3 g/cm^3 and a refractive index of n 20D 1.59 .

Scientific Research Applications

  • 6-Chloro-N-cyclopropylnicotinamide is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.64 .
  • It’s typically stored at room temperature and has a predicted melting point of 133.04° C and a predicted boiling point of ~390.4° C at 760 mmHg .
  • This compound is used for research purposes .
  • Nicotinamide, an amide derivative of nicotinic acid, has been investigated for a variety of biological applications over the past 50 years . It’s also known as vitamin B3 and is a component of nicotinamide adenine dinucleotide (NAD) .

Safety And Hazards

6-chloro-N-cyclopropylnicotinamide is classified as dangerous according to the GHS06 pictogram . It has hazard statements H301-H311-H331 , indicating that it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-chloro-N-cyclopropylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSOZHXVTCVGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429447
Record name 6-chloro-N-cyclopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-cyclopropylnicotinamide

CAS RN

585544-22-5
Record name 6-chloro-N-cyclopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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